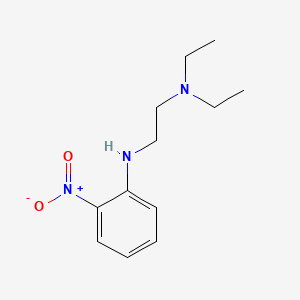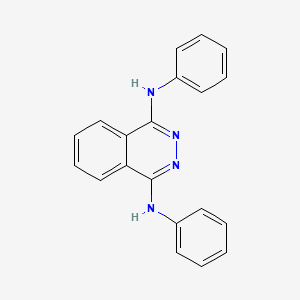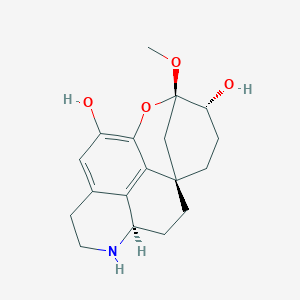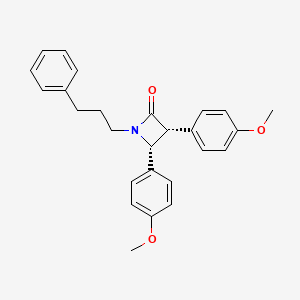
Aniline, N-(2-(diethylamino)ethyl)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- is a derivative of aniline, a primary aromatic amine. This compound is characterized by the presence of a nitro group (-NO2) and a diethylaminoethyl group attached to the aniline structure. Aniline derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The nitration process can be achieved using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group onto the benzene ring of aniline . The subsequent step involves the alkylation of the nitroaniline with diethylaminoethyl chloride under basic conditions to form the final compound .
Industrial Production Methods
In an industrial setting, the production of Aniline, N-(2-(diethylamino)ethyl)-2-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and alkylation steps are optimized for high yield and purity, with careful monitoring of reaction conditions to minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for the reduction of the nitro group.
Reduction: Potassium permanganate (KMnO4) is used for the oxidation of the amino group.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Aniline, N-(2-(diethylamino)ethyl)-2-nitro- involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The diethylaminoethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: The parent compound with a simple amino group attached to the benzene ring.
Nitroaniline: Aniline with a nitro group attached to the benzene ring.
Diethylaminoethyl Aniline: Aniline with a diethylaminoethyl group attached.
Uniqueness
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- is unique due to the presence of both the nitro and diethylaminoethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
40516-95-8 |
|---|---|
Molekularformel |
C12H19N3O2 |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(2-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H19N3O2/c1-3-14(4-2)10-9-13-11-7-5-6-8-12(11)15(16)17/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
PTAKFIZKSZZSBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)

![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)



![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)

![octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14162926.png)
![But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B14162927.png)
